2-(4-bromo-2-fluorophenoxy)-N-cyclopropylacetamide
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Overview
Description
2-(4-bromo-2-fluorophenoxy)-N-cyclopropylacetamide is an organic compound that features a bromine and fluorine-substituted phenoxy group attached to an acetamide moiety with a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-fluorophenoxy)-N-cyclopropylacetamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-bromo-2-fluorophenol, which can be achieved by bromination of 2-fluorophenol using bromine in dichloromethane at low temperatures.
Formation of Phenoxy Intermediate: The 4-bromo-2-fluorophenol is then reacted with an appropriate acylating agent to form the phenoxy intermediate.
Cyclopropylation: The phenoxy intermediate is further reacted with cyclopropylamine under suitable conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-fluorophenoxy)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenoxy ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while oxidation may produce a corresponding ketone or carboxylic acid.
Scientific Research Applications
2-(4-bromo-2-fluorophenoxy)-N-cyclopropylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-fluorophenoxy)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenoxy ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclopropyl group may also contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-bromo-2-fluorophenoxy)-N-cyclopropylacetamide is unique due to the presence of both bromine and fluorine atoms on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. Additionally, the cyclopropyl group adds to its structural complexity and potential for diverse applications.
Properties
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO2/c12-7-1-4-10(9(13)5-7)16-6-11(15)14-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIGMANPFXMNRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85269770 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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